5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a heterocyclic compound that features a triazole ring, a cyclohexyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the formation of the triazole ring followed by the introduction of the cyclohexyl and methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazides with thiourea under acidic conditions to form the triazole ring. Subsequent alkylation reactions introduce the cyclohexyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine: Similar in structure but with a different heterocyclic core.
1-Cyclohexyl-3-(3-methoxyphenyl)urea: Similar in structure but with a urea functional group instead of a triazole ring.
Uniqueness
5-Cyclohexyl-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N4OS |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H22N4OS/c1-21-14-9-5-6-12(10-14)11-22-16-19-18-15(20(16)17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11,17H2,1H3 |
InChI Key |
DHDPRNYPCASUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3CCCCC3 |
Origin of Product |
United States |
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